A-317491 is a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. A-317491 transiently attenuates cancer-induced bone pain in mice. A-317491 reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. A-317491 reduces chronic inflammatory and neuropathic pain in the rat.
A-317491
CAS No.: 475205-49-3
Cat. No.: VC0516514
Molecular Formula: C33H27NO8
Molecular Weight: 565.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 475205-49-3 |
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Molecular Formula | C33H27NO8 |
Molecular Weight | 565.6 g/mol |
IUPAC Name | 5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid |
Standard InChI | InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1 |
Standard InChI Key | VQGBOYBIENNKMI-LJAQVGFWSA-N |
Isomeric SMILES | C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O |
SMILES | C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES | C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
A-317491 (ABT-202) is a small-molecule antagonist with the chemical name 5-([(3-Phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl)-1,2,4-benzenetricarboxylic acid. Its molecular formula is C₃₃H₂₇NO₈, and it has a molecular weight of 565.57 g/mol . The compound features a stereospecific S-enantiomer configuration, critical for its pharmacological activity, while the R-enantiomer (A-317344) exhibits markedly reduced potency .
Key Structural Features:
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Stereochemistry: Absolute configuration at the tetralin moiety dictates receptor binding affinity.
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Functional Groups: Three carboxylic acid groups and a phenoxybenzyl-tetralin amine backbone enable selective interaction with P2X3/P2X2/3 receptors .
Table 1: Structural and Physicochemical Properties of A-317491
Property | Value |
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Molecular Formula | C₃₃H₂₇NO₈ |
Molecular Weight | 565.57 g/mol |
SMILES | OC(=O)C1=CC(C(O)=O)=C... |
InChI Key | VQGBOYBIENNKMI-LJAQVGFWSA-N |
Stereocenters | 1 (S-configuration) |
Mechanism of Action: Targeting P2X3/P2X2/3 Receptors
Receptor Selectivity and Antagonism
A-317491 selectively inhibits P2X3 homomeric and P2X2/3 heteromeric receptors, which are ATP-gated ion channels predominantly expressed on sensory neurons . These receptors mediate nociceptive signaling by amplifying ATP release during tissue injury or inflammation.
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In Vitro Potency:
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Stereospecificity: The S-enantiomer (A-317491) is 100–1,000 times more potent than the R-enantiomer (A-317344) .
Table 2: In Vitro Activity of A-317491 Against P2X Receptors
Receptor Subtype | Kᵢ (nM) | Species |
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P2X3 | 22 | Human |
P2X2/3 | 92 | Rat |
P2X1 | >10,000 | Human |
P2X4 | >10,000 | Human |
Electrophysiological and Functional Effects
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Calcium Flux Inhibition: A-317491 suppresses α,β-methylene ATP (α,β-meATP)-induced calcium influx in dorsal root ganglion (DRG) neurons (IC₅₀ = 15 nM) .
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Current Blockade: Reversibly inhibits ATP-evoked currents in HEK293 cells expressing P2X3 receptors (IC₅₀ = 97 nM) .
Pharmacological Efficacy in Preclinical Pain Models
Chronic Inflammatory Pain
In the complete Freund’s adjuvant (CFA) model:
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Thermal Hyperalgesia: Subcutaneous (s.c.) administration reduced hyperalgesia (ED₅₀ = 30 μmol/kg) .
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Peripheral vs. Central Action: Intraplantar (ED₅₀ = 300 nmol) and intrathecal (ED₅₀ = 30 nmol) routes were effective, suggesting dual spinal and peripheral mechanisms .
Neuropathic Pain
In chronic constriction injury (CCI) and L5-L6 nerve ligation models:
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Mechanical Allodynia: Intrathecal A-317491 attenuated allodynia (ED₅₀ = 10 nmol) without motor impairment .
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Thermal Hyperalgesia: Systemic administration showed ED₅₀ = 10–15 μmol/kg .
Acute and Visceral Pain
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Inefficacy: A-317491 failed to reduce nociception in acute thermal (tail-flick) or visceral pain (writhing) models (ED₅₀ >100 μmol/kg) .
Model | Endpoint | ED₅₀ (Route) |
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CFA-Induced Inflammation | Thermal Hyperalgesia | 30 μmol/kg (s.c.) |
CCI Neuropathy | Mechanical Allodynia | 10 nmol (i.t.) |
Formalin Test | Phase II Nociception | 10 nmol (i.t.) |
Pharmacokinetics and Biodistribution
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